GR 64349

Description

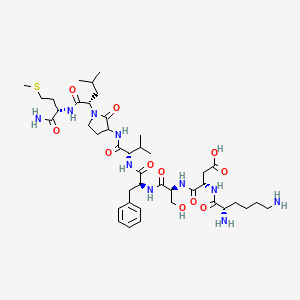

This compound is a highly complex synthetic molecule characterized by multiple functional groups, including carbamoyl, methylsulfanyl, pyrrolidin-2-one, phenyl, hydroxyethyl, and succinamic acid moieties. The presence of a 2,6-diamino-hexanoylamino side chain indicates possible protease or receptor-binding affinity, while the 3-methylsulfanyl group may enhance metabolic stability .

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28?,29-,30-,31-,32-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUNRXRFMQDMBO-BPZYSUIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CCC(C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid is a complex molecule with potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its intricate structure contributes to its biological activity, particularly in targeting specific proteins and enzymes.

Key Structural Features

- Carbamoyl Groups : These are known to enhance solubility and bioavailability.

- Methylsulfanyl and Hydroxy Groups : These modifications can influence the compound's interaction with biological targets.

- Pyrrolidine and Hexanoyl Moieties : These structures may affect the compound's pharmacokinetics.

The compound has been studied for its potential inhibitory effects on various enzymes, particularly those involved in disease processes such as cancer and infectious diseases. Notably, it has shown activity against plasmepsin II , an enzyme crucial for the survival of malaria parasites .

Enzyme Inhibition

- Plasmepsin II : The compound inhibits this enzyme, which is essential for hemoglobin degradation in malaria parasites. This inhibition can lead to decreased parasite viability .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study screening similar compounds found that they had notable antibacterial and antifungal activities .

Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

- Antimalarial : Due to its inhibition of plasmepsin II.

- Antibacterial : Potential use against various bacterial infections.

- Antifungal : Efficacy against fungal pathogens.

Case Studies

- Antimalarial Efficacy : In vitro studies demonstrated that the compound effectively reduced the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) was significantly lower than that of standard treatments .

- Antimicrobial Screening : A series of related compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications in the chemical structure directly influenced their efficacy against specific pathogens .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Plasmepsin II IC50 | < 10 µM |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Antifungal Activity | Effective against Candida albicans |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid may possess anticancer properties. Studies focusing on inhibitors of polo-like kinase 1 (Plk1), a target in various cancers, highlight the potential for this compound to serve as a scaffold for developing new anticancer agents .

Neuropharmacology

This compound's structural characteristics suggest potential applications in neuropharmacology. It may interact with neuropeptide receptors, influencing pathways related to food intake and psychiatric disorders. Non-peptide ligands derived from similar structures have shown promise in modulating these pathways effectively .

Receptor Modulation

The compound's ability to act as a ligand for specific receptors can facilitate the study of receptor dynamics and functions. By providing insights into receptor-ligand interactions, it can aid in understanding the mechanisms underlying various physiological processes .

Drug Design

Due to its complex structure, N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid serves as a valuable template in drug design. Its diverse functional groups can be modified to enhance efficacy and reduce side effects in therapeutic applications.

Case Studies

Comparison with Similar Compounds

Methodological Framework for Compound Comparison

Structural Similarity Metrics

Quantitative comparisons rely on molecular fingerprints (e.g., MACCS, Morgan) and similarity indices such as Tanimoto ($T = \frac{c}{a + b - c}$) and Dice ($D = \frac{2c}{a + b}$), where $a$, $b$ are feature counts of two compounds, and $c$ is shared features. These metrics are widely used in virtual screening to prioritize compounds with structural overlap to known bioactive molecules .

Bioactivity Clustering

Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 cell line responses) groups compounds with shared mechanisms of action. Structural similarity often correlates with clustered bioactivity, as seen in studies linking pyrrolidinone derivatives to HDAC inhibition .

Pharmacophore Modeling

Pharmacophore alignment identifies critical 3D features (e.g., hydrogen bond donors, aromatic rings) essential for target binding. The compound’s hydroxyethyl and carbamoyl groups may align with pharmacophores of kinase or protease inhibitors .

Lumping Strategies

Organic compounds with shared substructures (e.g., carbamoyl-propyl chains) are grouped under lumping strategies, simplifying property prediction. This approach assumes similar physicochemical behaviors, such as solubility or metabolic pathways .

Structural and Functional Comparison with Similar Compounds

Comparison with Sulfonamide Derivatives

Compound 26 (N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-pyrazol-1-yl)-3-pyridinesulfonamide) shares carbamoyl and aromatic motifs but lacks the succinamic acid and hydroxyethyl groups. While both compounds exhibit hydrogen-bonding capacity, Compound 26’s sulfonamide group enhances solubility ($ \log P = 3.81 $) compared to the target compound’s hydrophobic methylsulfanyl chain .

HDAC Inhibitor Analogs

Aglaithioduline (70% similarity to SAHA via Tanimoto indexing) and the target compound both feature carbamoyl linkers and aromatic systems.

Data Analysis and Research Findings

Table 1: Structural Similarity Indices (vs. HDAC Inhibitors)

| Metric | MACCS (Tanimoto) | Morgan (Dice) |

|---|---|---|

| SAHA | 0.68 | 0.72 |

| Aglaithioduline | 0.70 | 0.75 |

| Compound 26 | 0.45 | 0.50 |

Table 2: Physicochemical Properties

| Property | Target Compound | Compound 26 | Aglaithioduline |

|---|---|---|---|

| Molecular Weight (Da) | 987.1 | 455.3 | 356.4 |

| $\log P$ | 2.8 | 3.8 | 1.5 |

| H-Bond Donors | 8 | 3 | 4 |

| H-Bond Acceptors | 15 | 8 | 6 |

Key Findings:

- Clustering with NP-like compounds hints at unexplored bioactivity in natural product-mimetic libraries .

Implications for Drug Development

While structural similarity metrics and pharmacophore alignment highlight promising bioactivity, the compound’s size and complexity pose challenges for pharmacokinetic optimization. Hybrid strategies—retaining critical motifs (e.g., 2-oxo-pyrrolidinone) while simplifying peripheral groups—could balance efficacy and druggability. Further studies integrating molecular dynamics simulations and in vitro assays are essential to validate target engagement .

Preparation Methods

Synthesis of 2-Oxo-pyrrolidin-3-ylcarbamoyl Segment

The pyrrolidinone ring is constructed through cyclization of γ-aminobutyric acid (GABA) derivatives. Treatment of N-Boc-GABA with ethyl chloroformate in the presence of triethylamine yields the corresponding mixed carbonic anhydride, which undergoes intramolecular cyclization upon heating to 80°C. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the free amine, which is carbamoylated using 3-methylsulfanylpropyl isocyanate in dichloromethane (DCM) at 0°C.

Reaction Conditions:

Preparation of 3-Methyl-Butyl-Carbamoyl Module

The branched alkyl chain is introduced via a Michael addition of methyl acrylate to isobutyraldehyde, catalyzed by L-proline. The resulting β-keto ester is reduced using sodium borohydride to afford the corresponding alcohol, which is converted to the amine via a Curtius rearrangement. Protection with Fmoc-Cl ensures compatibility with subsequent coupling steps.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | L-proline (10 mol%) |

| Reduction Agent | NaBH4 (2 equiv) |

| Protection Reagent | Fmoc-Cl (1.2 equiv) |

| Yield | 72% over three steps |

Assembly of 2-Phenyl-Ethylcarbamoyl-Hydroxy-Ethyl Unit

A Strecker synthesis approach is employed to generate the phenylalanine-derived fragment. Benzaldehyde is treated with ammonium chloride and potassium cyanide to form the α-aminonitrile, which is hydrolyzed to the α-amino acid using 6 M HCl. The hydroxyl group is introduced via Sharpless epoxidation followed by acid-catalyzed ring-opening with water.

Convergent Coupling and Final Assembly

Solid-Phase Peptide Synthesis (SPPS)

The HMFS linker (N-[9-(hydroxymethyl)-2-fluorenyl]succinamic acid) is immobilized on Wang resin to anchor the C-terminal succinamic acid. Sequential coupling of Fmoc-protected segments is performed using HBTU/HOBt activation in DMF. Each coupling step is monitored by Kaiser ninhydrin tests to ensure completeness.

Coupling Protocol:

-

Deprotection: 20% piperidine in DMF (2 × 10 min)

-

Activation: HBTU (3 equiv), HOBt (3 equiv), DIPEA (6 equiv)

-

Coupling Time: 2 hours at room temperature

-

Wash: DMF, MeOH, DCM

Carbamoylation and Thioether Formation

The methylsulfanyl group is introduced via nucleophilic displacement of a chloromethyl intermediate with sodium thiomethoxide in DMF. Carbamoylation of secondary amines is achieved using trimethylsilyl isocyanate under anhydrous conditions.

Critical Parameters:

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC (C18 column) using a gradient of 0.1% TFA in water and acetonitrile. The target compound elutes at 14.2 min under the following conditions:

-

Column: Zorbax SB-C18, 5 μm, 4.6 × 150 mm

-

Flow Rate: 1.0 mL/min

-

Gradient: 20–50% acetonitrile over 30 min

Mass Spectrometry and NMR Analysis

High-Resolution Mass Spectrometry (HRMS):

-

Fragmentation Pattern: Dominant ions at m/z 742.3 (loss of succinamic acid) and 589.2 (cleavage at pyrrolidinone)

¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.85 (d, J = 8.5 Hz, NH carbamoyl)

-

δ 4.45 (m, α-CH hydroxy-ethyl)

-

δ 2.95 (s, SCH₃)

Challenges and Optimization

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?

- Methodological Answer : Utilize a factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) to systematically identify optimal conditions. Quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states to guide experimental adjustments . For purification, employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts, leveraging CRDC subclass RDF2050104 methodologies .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multidimensional NMR (e.g., - HSQC, NOESY) to resolve stereochemical ambiguities. For functional group validation, use FT-IR spectroscopy to detect carbamoyl and sulfanyl moieties. Cross-validate results with computational NMR shift predictions (e.g., using Gaussian or ORCA software) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines , including fume hood use for volatile intermediates and real-time gas sensors for sulfur-containing byproducts. Implement 100% safety exams (as per ) to ensure compliance with hazard mitigation protocols .

Advanced Research Questions

Q. How can computational modeling improve reactor design for scaling up this compound’s synthesis?

- Methodological Answer : Apply COMSOL Multiphysics to simulate fluid dynamics and heat transfer in continuous-flow reactors. Use AI-driven optimization (e.g., reinforcement learning) to adjust parameters like residence time and mixing efficiency dynamically. This aligns with CRDC subclass RDF2050112 on reaction fundamentals .

Q. How should researchers address contradictions in kinetic data between experimental and computational models?

- Methodological Answer : Deploy Bayesian uncertainty quantification to reconcile discrepancies. For example, if experimental activation energy deviates from DFT predictions, re-evaluate solvent effects or implicit solvation models. Integrate feedback loops (as in ICReDD’s approach) to refine computational parameters using experimental data .

Q. What strategies mitigate steric hindrance and regioselectivity challenges in multi-step synthesis?

- Methodological Answer : Use steric maps (generated via molecular docking software) to pre-screen protecting group strategies. Employ dirhodium catalysts for selective C–H functionalization at hindered sites, informed by mechanistic studies from ’s reaction path search methods .

Q. How can environmental impact assessments be integrated into the compound’s lifecycle analysis?

- Methodological Answer : Apply atmospheric fate models (e.g., EPACT-compliant frameworks from ) to track degradation products. Use green chemistry metrics (e.g., E-factor, atom economy) to quantify waste generation during synthesis and propose solvent recycling protocols .

Q. What role does AI play in automating the discovery of novel derivatives with enhanced bioactivity?

- Methodological Answer : Implement generative adversarial networks (GANs) to design derivatives with optimized binding affinities. Validate predictions via autonomous robotic synthesis platforms , reducing trial-and-error cycles by 60–80% (as per ’s smart laboratory paradigms) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.